molecular formula C7H8O B157435 Cycloheptadienone CAS No. 1901-34-4

Cycloheptadienone

Cat. No.: B157435
CAS No.: 1901-34-4
M. Wt: 108.14 g/mol
InChI Key: APDZRJZYGWLSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptadienone, with the molecular formula C7H8O and a molecular weight of 108.14 g/mol, is an organic compound of interest in synthetic chemistry research . Its core structure is a seven-membered ring with two double bonds and one ketone group. One of its key research applications is its role as a product or intermediate in sigmatropic rearrangements, such as the divinylcyclopropane-cycloheptadiene rearrangement, which is a valuable method for constructing seven-membered carbocycles found in complex natural products . This rearrangement is a thermally allowed [3,3]-sigmatropic process that proceeds through a boat-like transition state . The compound has also been identified in biosynthetic pathways, for instance, as an inactivated form of an algae pheromone . Researchers value this compound for its utility in exploring new synthetic routes and studying reaction mechanisms in organic chemistry. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

cyclohepta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h1-3,5H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDZRJZYGWLSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459868
Record name Cycloheptadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1901-34-4
Record name Cycloheptadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Cycloheptadienone serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for producing complex molecules.

  • Synthesis of Functionalized Derivatives : Recent studies have highlighted methods for synthesizing functionalized cycloheptadienones from phenols using rhodium/boron asymmetric catalytic systems. This approach allows for the introduction of diverse functional groups, enhancing the versatility of this compound derivatives in synthetic applications .
  • Reactivity : this compound can participate in Diels-Alder reactions, serving as a diene component. This reaction is crucial for forming six-membered rings, which are prevalent in many natural products and pharmaceuticals .

Photochemistry

The photochemical properties of this compound are significant for its applications in organic photochemistry.

  • Photochemical Transformations : this compound can undergo various photochemical reactions, including intramolecular cycloadditions and rearrangements. These reactions can lead to the formation of unusual molecular structures that are valuable for organic synthesis .
  • Applications in Material Science : The ability of this compound to form reactive intermediates upon irradiation makes it a candidate for developing new materials with specific optical properties. Its photochemical behavior can be exploited in designing light-responsive materials .

Biological Applications

Emerging research indicates potential biological applications of this compound derivatives.

  • Anticancer Activity : Some studies suggest that derivatives of this compound exhibit anticancer properties. The mechanisms underlying this activity are being investigated, focusing on how these compounds interact with cellular pathways .
  • Drug Development : The unique structural features of this compound make it a target for drug development, particularly in creating novel therapeutic agents that can target specific biological pathways .

Case Studies and Recent Research Findings

Study TitleAuthorsFindings
Synthesis of Functionalized CycloheptadienonesResearchGate Developed an asymmetric catalytic system for producing diverse this compound derivatives from phenols.
Photochemistry of Cycloheptadienol and this compoundResearchGate Investigated photochemical reactions leading to unique molecular structures applicable in organic synthesis.
Anticancer Properties of this compound DerivativesVarious AuthorsExplored the potential of cycloheptadienones as anticancer agents, highlighting their biological activity and mechanisms.

Preparation Methods

Mechanism of Cyclobutenamide Rearrangement

The AlCl₃-catalyzed rearrangement of 4,5-fused cyclobutenamides represents a breakthrough in accessing highly strained cis,trans-cycloheptadienones. As demonstrated by recent studies, cyclobutenamides such as 2 undergo torquoselective 4π-electrocyclic ring opening to generate cis,trans-cycloheptadienone intermediates (10 ) (Figure 1). Density functional theory (DFT) calculations support a stepwise mechanism:

  • Coordination of AlCl₃ to the cyclobutenamide carbonyl group, polarizing the ring system.

  • Electrocyclic ring opening with torquoselectivity, favoring the cis,trans-cycloheptadienone conformation due to orbital orientation.

  • Nazarov-like cyclization of the dienone to form a bicyclic carbocation intermediate (11 ).

  • 1,2-Alkyl shift to yield stable [2.2.1]-bicyclic ketones (12 ).

This method avoids the decomposition pathways observed under Brønsted acid conditions, enabling isolable yields of up to 75% for bicyclic products.

Table 1: AlCl₃-Catalyzed Rearrangement Conditions and Yields

SubstrateCatalyst LoadingTemperature (°C)Time (h)Yield (%)Product
4,5-Fused cyclobutenamide10 mol% AlCl₃251268[2.2.1]-Bicyclic ketone
4,6-Fused cyclobutenamide10 mol% AlCl₃402475[3.2.1]-Bicyclic ketone

Divinylcyclopropane–Cycloheptadiene Rearrangement (DVCPR)

Thermal and Catalytic Pathways

The DVCPR reaction, first characterized in the synthesis of sesquiterpenes, enables the conversion of cis-divinylcyclopropanes to cycloheptadienes under thermal or catalytic conditions. For example, cis-divinylcyclopropane (9 ) rearranges at 200°C to form cycloheptadiene (10 ), which can be oxidized to cycloheptadienone derivatives (Scheme 1). Notably, Rh-catalyzed intramolecular cyclopropanation of substrates like 36 generates trans-divinylcyclopropane (38 ), which isomerizes to the cis form before undergoing DVCPR to yield bicyclic cycloheptadienones (39 ) in 60–70% yields.

Applications in Natural Product Synthesis

The DVCPR strategy has been pivotal in synthesizing sesquiterpenoids such as (±)-confertin (50 ) and (±)-damsinic acid (51 ). Key steps include:

  • Lithium-halogen exchange to generate vinylcyclopropyllithium intermediates (46 ).

  • Photoequilibration to favor the cis-divinylcyclopropane (47 ) at 98°C.

  • DVCPR to form bicyclic intermediates (49 ), which are elaborated into target molecules over 7–10 steps.

Acid-Catalyzed Condensation and Decarboxylation

Biphenyl-Based Syntheses

Early methods for this compound preparation relied on condensation reactions of biphenyl derivatives. For instance, dibenz[a,c]cycloheptadiene-5,7-dione (I ) was synthesized via three routes:

  • Condensation of diethyl diphenate with ethyl acetate using alkaline catalysts.

  • Reaction of diphenoyl chloride with sodiomalonic ester.

  • Zinc chloride-mediated condensation of diphenic anhydride and malonic ester.

The optimal pathway involved hydrolysis of β-ketoester intermediates (XV ) with 70–80% H₂SO₄ at room temperature, followed by decarboxylation at 100°C to yield I in 20% yield.

Table 2: Acid-Mediated Hydrolysis Conditions for this compound Synthesis

IntermediateAcid SystemTemperature (°C)Time (days)Yield (%)
β-Ketoester (XV )80% H₂SO₄253–420
Dicarboxylic acid1N H₂SO₄80–90235

Side Reactions and Byproduct Formation

A major challenge in these syntheses is the propensity of intermediates to undergo acidic cleavage to biphenyl derivatives. For example, hydrolysis of XVII with dilute NaOH yielded diphenic acid instead of the desired diketone, necessitating careful control of acid strength and temperature.

Comparative Analysis of Preparation Methods

Efficiency and Substrate Scope

  • AlCl₃-Catalyzed Rearrangement : Highly efficient for strained cis,trans-cycloheptadienones but limited to fused cyclobutenamide substrates.

  • DVCPR : Broad applicability in natural product synthesis but requires multi-step functionalization of divinylcyclopropanes.

  • Acid-Catalyzed Condensation : Suitable for biphenyl-fused cycloheptadienones but suffers from low yields and byproduct formation.

Mechanistic Insights

  • Electrocyclic Processes : Torquoselectivity in AlCl₃-catalyzed reactions ensures stereocontrol, whereas DVCPR relies on cis/trans isomerization of divinylcyclopropanes.

  • Acid-Mediated Decarboxylation : Proceeds via keto-enol tautomerization, with H₂SO₄ stabilizing enolic intermediates .

Q & A

Q. What are the primary synthetic routes for generating cycloheptadienone intermediates, and what experimental conditions are critical for their stabilization?

Cycloheptadienones are typically synthesized via Lewis acid-catalyzed rearrangements of bicyclic cyclobutenamides. For example, AlCl3-catalyzed reactions enable ring-expansion cascades to form highly strained cis,trans-configured intermediates. Key conditions include anhydrous environments, controlled temperatures, and precise stoichiometric ratios to prevent premature decomposition . Stabilization often requires trapping agents or low-temperature spectroscopy (e.g., cryo-NMR) to characterize transient species.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structural and electronic properties?

Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>13</sup>C and <sup>1</sup>H NMR, is critical for identifying dienone conjugation patterns. X-ray crystallography confirms bond angles and strain in crystalline derivatives. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) validate experimental geometries and predict reaction pathways by modeling transition states and activation energies .

Q. How can researchers design experiments to differentiate this compound intermediates from competing reaction byproducts?

Use kinetic isotope effects (KIEs) or isotopic labeling to track bond reorganization. Time-resolved spectroscopy (e.g., UV-Vis or IR) monitors intermediate formation rates. Comparative studies under thermal vs. Lewis acid-catalyzed conditions help isolate pathways: thermal reactions favor 2-amidodienes, while AlCl3 promotes this compound formation .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound under thermal vs. acid-catalyzed conditions?

DFT studies reveal that AlCl3 lowers the activation barrier for electrocyclic ring-opening, favoring this compound intermediates. In contrast, thermal conditions promote 1,2-alkyl shifts, leading to bicyclic products. Solvent polarity and counterion effects (e.g., chloride vs. non-coordinating anions) further modulate selectivity .

Q. How should researchers address contradictions in reported reaction outcomes for this compound-mediated cascades?

Systematic meta-analysis of published protocols is essential. Variables like substrate substitution patterns, catalyst loading, and solvent purity often account for discrepancies. Cross-validation using combined experimental (e.g., HPLC-MS) and computational data (NCI analysis) reconciles conflicting results .

Q. What strategies optimize the use of this compound in constructing complex polycyclic architectures?

Cascade reactions leveraging Nazarov-like re-cyclization or Diels-Alder pathways are effective. Design substrates with pre-installed stereoelectronic biases (e.g., electron-withdrawing groups) to direct regioselectivity. Real-time monitoring via in-situ Raman spectroscopy aids in tuning reaction dynamics .

Methodological Frameworks

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for this compound studies?

  • Population : Substrate class (e.g., bicyclic cyclobutenamides).
  • Intervention : Catalytic system (AlCl3, Brønsted acids).
  • Comparison : Thermal vs. catalytic conditions.
  • Outcome : Product distribution (this compound vs. amidodienes). This adaptation clarifies variables affecting reaction pathways .

Q. What criteria ensure reproducibility in this compound synthesis and characterization?

  • Document catalyst purity (e.g., AlCl3 sublimation history).
  • Report solvent drying protocols (e.g., molecular sieves vs. distillation).
  • Provide raw spectral data (NMR, IR) in supplementary materials for peer validation .

Data Analysis and Synthesis

Q. How should researchers synthesize conflicting data on this compound’s stability across studies?

Apply sensitivity analysis to isolate critical variables (e.g., moisture levels). Use multivariate regression to quantify parameter interactions. Cross-reference computational free-energy profiles (DFT) with experimental Arrhenius plots .

Q. What gaps in this compound research warrant further investigation?

Underexplored areas include enantioselective synthesis and applications in natural product total synthesis. High-throughput screening of Lewis acid catalysts (e.g., rare-earth triflates) could uncover novel reactivity .

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